molecular formula C8H16N2O B4797818 1-Allyl-3-(sec-butyl)urea

1-Allyl-3-(sec-butyl)urea

Cat. No.: B4797818
M. Wt: 156.23 g/mol
InChI Key: WELISMSIRFFALP-UHFFFAOYSA-N
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Description

1-Allyl-3-(sec-butyl)urea is an organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The structure of this compound consists of an allyl group and a sec-butyl group attached to a urea moiety, making it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(sec-butyl)urea can be synthesized through several methods. One common approach involves the reaction of allyl isocyanate with sec-butylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(sec-butyl)urea undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under specific conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Epoxides, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various urea derivatives

Scientific Research Applications

1-Allyl-3-(sec-butyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(sec-butyl)urea involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Allyl-3-methylurea
  • 1-Allyl-3-ethylurea
  • 1-Allyl-3-isopropylurea

Comparison: 1-Allyl-3-(sec-butyl)urea is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-butan-2-yl-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-4-6-9-8(11)10-7(3)5-2/h4,7H,1,5-6H2,2-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELISMSIRFFALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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